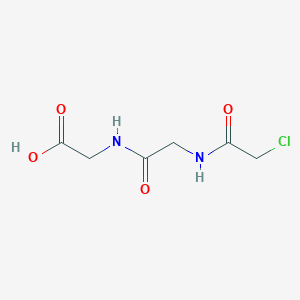
2-Chlor-3-(4-Nitrophenyl)propanonitril
Übersicht
Beschreibung
The compound 2-Chloro-3-(4-nitrophenyl)propanenitrile is a chemical that is closely related to various nitrophenyl-substituted compounds. While the exact compound is not directly discussed in the provided papers, there are several related compounds that can offer insights into its characteristics. For instance, compounds with nitrophenyl groups and chloro-substituents are often synthesized for their potential applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of nitro-substituted chromenes with morpholinocyclopentene , or the nitration of bisphenol derivatives . These methods demonstrate the reactivity of nitrophenyl compounds and their ability to form complex structures under controlled conditions. The synthesis of 2-Chloro-3-(4-nitrophenyl)propanenitrile would likely involve similar strategies, utilizing chloro and nitro substituents to create the desired molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction . These analyses reveal the spatial arrangement of atoms within the molecules and the angles between different substituents, which can affect the compound's reactivity and properties. For example, the dihedral angle between the chlorophenyl and nitrophenyl rings in a substituted chalcone was found to be 26.48° , indicating the influence of substituents on the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of nitrophenyl compounds is influenced by the presence of electron-withdrawing nitro groups, which can participate in various chemical reactions. For instance, the hydrolysis of chromane derivatives does not change the pyran ring configuration, preserving the stereochemistry of the compound . Similarly, the nitration of bisphenol derivatives to introduce nitro groups is a key reaction that can be applied to synthesize related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds are determined by their molecular structure. For example, the presence of intramolecular interactions, such as C—H⋯O and C—H⋯Cl, can influence the stability and planarity of the molecule . Additionally, the use of liquid chromatography with UV detection for the analysis of related compounds indicates their ability to absorb light at specific wavelengths, which is a significant property for their identification and quantification .
Wissenschaftliche Forschungsanwendungen
Krebsforschungs-Anwendungen
2-Chlor-3-(4-Nitrophenyl)propanonitril: wurde als ein wichtiges Zwischenprodukt bei der Synthese neuer Thiazolidinon-Derivate mit signifikanter Antikrebsaktivität identifiziert . Diese Derivate haben vielversprechende Ergebnisse bei der Hemmung des Wachstums verschiedener Krebszelllinien gezeigt, darunter Magen-, Dickdarm- und Brustkrebs. Die Rolle der Verbindung bei der Synthese dieser Moleküle ist entscheidend aufgrund ihrer Fähigkeit, die Zytotoxizität gegenüber Krebszellen zu erhöhen, während gleichzeitig eine geringe Toxizität gegenüber normalen Zellen beibehalten wird.
Pharmakologie
In der Pharmakologie wird diese Verbindung wegen ihres Potenzials zur Entwicklung neuer Therapeutika eingesetzt . Seine strukturellen Eigenschaften ermöglichen die Herstellung von Hybridmolekülen, die für spezifische pharmakologische Ziele maßgeschneidert werden können, insbesondere bei der Behandlung von Brustkrebs. Die Wirksamkeit der Verbindung in diesem Bereich beruht auf ihrer Rolle bei der Induktion der Apoptose und der Störung des mitochondrialen Membranpotenzials in Krebszellen.
Organische Synthese
Als vielseitiger Baustein wird This compound in der organischen Synthese zur Konstruktion komplexer Moleküle eingesetzt . Seine Reaktivität und Stabilität machen ihn zu einem idealen Kandidaten für verschiedene Synthesewege, was zur Weiterentwicklung von Synthesemethoden und zur Herstellung neuer organischer Verbindungen mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen beiträgt.
Materialwissenschaft
In der Materialwissenschaft werden die einzigartigen Eigenschaften dieser Verbindung für die Entwicklung und Synthese neuer Materialien erforscht. Seine Molekülstruktur kann in Polymere oder andere Materialien integriert werden, um bestimmte Eigenschaften wie verbesserte Haltbarkeit oder spezielle Funktionalität zu verleihen, die für die Entwicklung fortschrittlicher Materialien unerlässlich sind.
Analytische Chemie
This compound: dient in der analytischen Chemie als Referenzverbindung für die Methodenentwicklung und -validierung. Seine klar definierte Struktur und seine Eigenschaften bieten einen Maßstab für die Kalibrierung von Analysegeräten und die Verfeinerung von Analysetechniken, um die Genauigkeit und Präzision der chemischen Analyse zu gewährleisten.
Umweltwissenschaften
Diese Verbindung ist auch in den Umweltwissenschaften relevant, wo sie als Modellverbindung zur Untersuchung der Abbauwege und des Umweltschicksals ähnlicher organischer Schadstoffe verwendet werden kann . Das Verständnis seines Verhaltens in der Umwelt hilft bei der Bewertung der Risiken, die mit der Verwendung verwandter Chemikalien verbunden sind, sowie bei der Entwicklung von Strategien zur Schadstoffkontrolle und -sanierung.
Eigenschaften
IUPAC Name |
2-chloro-3-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNWHGZPIHRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939087 | |
| Record name | 2-Chloro-3-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17849-31-9 | |
| Record name | α-Chloro-4-nitrobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamonitrile, alpha-chloro-p-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocinnamonitrile, alpha-chloro-p-nitro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)












